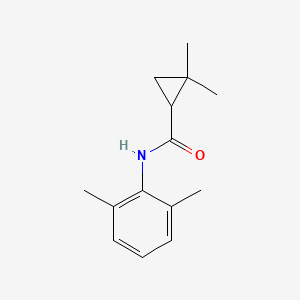![molecular formula C17H27N3O3 B7151240 N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B7151240.png)
N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a carboxamide group and an anilinoethyl side chain that includes two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 3,5-dimethoxyaniline, which is then reacted with ethyl chloroacetate to form an intermediate. This intermediate undergoes further reactions, including cyclization and amidation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to modify the piperidine ring or the anilinoethyl side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the original compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide: shares structural similarities with other piperidine and aniline derivatives.
2,3-dimethoxybenzamides: These compounds have similar methoxy substitutions and are used in various chemical and biological applications.
N-maleoylglycine:
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-20-8-4-5-13(12-20)17(21)19-7-6-18-14-9-15(22-2)11-16(10-14)23-3/h9-11,13,18H,4-8,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYVPNROFIANIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCCNC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7151165.png)
![N,1-dimethyl-4-[3-(triazol-1-ylmethyl)piperidin-1-yl]sulfonylpyrrole-2-carboxamide](/img/structure/B7151172.png)

![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151183.png)
![6-[2-[(cyclohex-3-en-1-ylmethylamino)methyl]pyrrolidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B7151193.png)
![2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7151203.png)
![5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7151204.png)
![4-[[3-(2-Chlorophenoxy)pyrrolidin-1-yl]methyl]benzamide](/img/structure/B7151205.png)
![3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one](/img/structure/B7151218.png)
![3-methyl-N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151226.png)
![(1-benzylpyrazol-4-yl)-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7151234.png)
![N-[3-(methylcarbamoyl)phenyl]-4-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B7151239.png)
![3,4-dihydro-2H-thiochromen-4-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7151242.png)

